molecular formula C20H22N2O2 B6759926 N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylisoquinoline-1-carboxamide

N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylisoquinoline-1-carboxamide

Cat. No.: B6759926
M. Wt: 322.4 g/mol
InChI Key: RYGIUGRLDSDZEI-UHFFFAOYSA-N
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Description

N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-ylisoquinoline-1-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic oxabicycloheptane ring fused with a cyclopentane ring, and an isoquinoline moiety attached to a carboxamide group. The intricate structure of this compound makes it an interesting subject for research in various scientific fields.

Properties

IUPAC Name

N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylisoquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(16-14-6-2-1-5-13(14)7-11-21-16)22-17-15-8-12-24-18(15)20(17)9-3-4-10-20/h1-2,5-7,11,15,17-18H,3-4,8-10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGIUGRLDSDZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C3C2OCC3)NC(=O)C4=NC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-ylisoquinoline-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the desymmetrization of a 3-oxabicyclo[3.2.0]heptan-2-one core building block . This process involves stereoselective reactions to introduce the spirocyclic structure and subsequent functionalization to attach the isoquinoline and carboxamide groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-ylisoquinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms, often used to modify the oxidation state of the compound.

    Substitution: Replacement of one functional group with another, which can be used to introduce new functionalities or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-ylisoquinoline-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industry: Utilized in the development of new chemical processes and products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-ylisoquinoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and functional groups of the compound allow it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-ylisoquinoline-1-carboxamide include:

Uniqueness

The uniqueness of N-spiro[2-oxabicyclo[320]heptane-7,1’-cyclopentane]-6-ylisoquinoline-1-carboxamide lies in its specific combination of a spirocyclic structure with an isoquinoline moiety

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